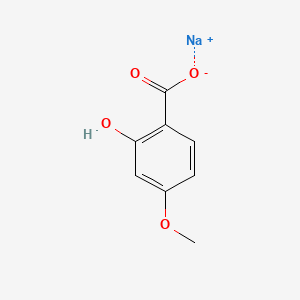

Sodium 2-hydroxy-p-anisate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium 2-hydroxy-p-anisate is a sodium salt derived from the plant metabolite p-anisic acid . It finds application in skin care products as a preservative . Preservatives are crucial in cosmetics to extend product shelf life and prevent the growth of mold, fungi, and other undesirable microorganisms. Sodium 2-hydroxy-p-anisate is often sought as a natural alternative to other cosmetic preservatives due to its origin from the herbaceous plant Pimpinella anisum. As a raw material, it appears as a white powder. It is commonly used in conjunction with other preservatives during cosmetic formulation .

Synthesis Analysis

The synthesis of sodium 2-hydroxy-p-anisate involves the reaction of p-anisic acid with sodium hydroxide . The resulting sodium salt is then used as a preservative in cosmetic products. The choice of using an alkyl tosylate (butyl tosylate) as the electrophile in this reaction enhances safety, visualization (via thin layer chromatography), and overall yield .

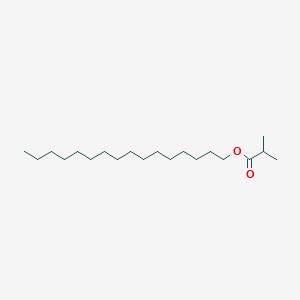

Molecular Structure Analysis

The molecular structure of sodium 2-hydroxy-p-anisate consists of the sodium salt of p-anisic acid. The p-anisic acid moiety contributes to its bioactivity. The compound is characterized by its susceptibility to hydrolysis due to ester bonds connecting the bioactive end and side groups to the polymer backbone .

Chemical Reactions Analysis

Sodium 2-hydroxy-p-anisate participates in chemical reactions typical of carboxylic acid derivatives. Its acidic nature allows it to act as a leaving group in substitution reactions. For example, it can undergo nucleophilic substitution reactions (SN2) with appropriate nucleophiles. In the context of cosmetic formulations, it serves as an effective preservative .

作用機序

As a preservative, sodium 2-hydroxy-p-anisate prevents microbial growth in cosmetic products. It achieves this by inhibiting the proliferation of mold, fungi, and other undesirable organisms. Its mechanism of action involves interfering with essential cellular processes in these microorganisms, ultimately ensuring product stability and safety .

特性

CAS番号 |

25832-67-1 |

|---|---|

分子式 |

C8H7NaO4 |

分子量 |

190.13 g/mol |

IUPAC名 |

sodium;2-hydroxy-4-methoxybenzoate |

InChI |

InChI=1S/C8H8O4.Na/c1-12-5-2-3-6(8(10)11)7(9)4-5;/h2-4,9H,1H3,(H,10,11);/q;+1/p-1 |

InChIキー |

IMQSNSCNADEFIR-UHFFFAOYSA-M |

SMILES |

COC1=CC(=C(C=C1)C(=O)[O-])O.[Na+] |

正規SMILES |

COC1=CC(=C(C=C1)C(=O)[O-])O.[Na+] |

その他のCAS番号 |

25832-67-1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methanone, [4-[3-(chlorodimethylsilyl)propoxy]phenyl]phenyl-](/img/structure/B3188855.png)

![Phenol, 4-[(4-ethoxyphenyl)azo]-](/img/structure/B3188873.png)

![Benzenethiol, 4-[[5-amino-2-nitro-4-(phenylethynyl)phenyl]ethynyl]-](/img/structure/B3188906.png)